molecular formula C25H31N3O5S B11354231 1-[(2-methylbenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11354231
M. Wt: 485.6 g/mol
InChI Key: RDXPQJYOLCLWAR-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring, a morpholine moiety, and a methanesulfonyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.

    Attachment of the Morpholine Moiety: The morpholine group is incorporated through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using catalysts and specific solvents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify different parts of the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE shares structural similarities with other sulfonamide and piperidine derivatives.
  • Compounds like 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE are also studied for their potential biological activities and applications in medicinal chemistry.

Uniqueness: The uniqueness of 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H31N3O5S/c1-19-6-2-3-7-21(19)18-34(31,32)28-12-10-20(11-13-28)24(29)26-23-9-5-4-8-22(23)25(30)27-14-16-33-17-15-27/h2-9,20H,10-18H2,1H3,(H,26,29)

InChI Key

RDXPQJYOLCLWAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4

Origin of Product

United States

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